molecular formula C12H10O3 B14578703 2-Cyclopenten-1-one, 4-(benzoyloxy)-, (R)- CAS No. 61305-39-3

2-Cyclopenten-1-one, 4-(benzoyloxy)-, (R)-

Cat. No.: B14578703
CAS No.: 61305-39-3
M. Wt: 202.21 g/mol
InChI Key: RJMMQHASPKOEQK-NSHDSACASA-N
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Description

2-Cyclopenten-1-one, 4-(benzoyloxy)-, ®- is an organic compound with the molecular formula C12H12O2. This compound is characterized by a cyclopentenone ring substituted with a benzoyloxy group at the 4-position and an ®-configuration, indicating its chirality. It is a versatile compound with significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 4-(benzoyloxy)-, ®- can be achieved through the catalytic asymmetrization of cis-2-Cyclopentene-1,4-diol. This method involves the use of specific catalysts and reaction conditions to ensure the desired ®-configuration .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 4-(benzoyloxy)-, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Cyclopenten-1-one, 4-(benzoyloxy)-, ®- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 4-(benzoyloxy)-, ®- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in addition reactions with nucleophiles. Its benzoyloxy group can also undergo hydrolysis, releasing benzoic acid and the corresponding cyclopentenone derivative.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A simpler analog without the benzoyloxy group.

    Cyclopentenone: A related compound with a similar cyclopentenone ring structure.

    3-Cyclopenten-2-one: An isomer with the double bond in a different position.

Uniqueness

2-Cyclopenten-1-one, 4-(benzoyloxy)-, ®- is unique due to its specific substitution pattern and chirality, which confer distinct chemical and biological properties. Its benzoyloxy group and ®-configuration make it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

61305-39-3

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

[(1R)-4-oxocyclopent-2-en-1-yl] benzoate

InChI

InChI=1S/C12H10O3/c13-10-6-7-11(8-10)15-12(14)9-4-2-1-3-5-9/h1-7,11H,8H2/t11-/m0/s1

InChI Key

RJMMQHASPKOEQK-NSHDSACASA-N

Isomeric SMILES

C1[C@H](C=CC1=O)OC(=O)C2=CC=CC=C2

Canonical SMILES

C1C(C=CC1=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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